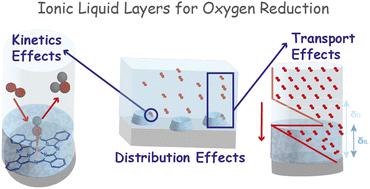Deconvoluting kinetics and transport effects of ionic liquid layers on FeN4-based oxygen reduction catalysts
EES Catalysis Pub Date: 2023-07-15 DOI: 10.1039/d3ey00166k
Abstract
The use of ionic liquid layers has been reported to improve both the activity and durability of several oxygen reduction catalysts. However, the development of this technology has been hindered by the lack of understanding of the mechanism behind this performance enhancement. In this work, we use a library of ionic liquids to modify a model FeN4 catalyst (iron phthalocyanine), to decouple the effects of ionic liquid layers on oxygen reduction kinetics and oxygen transport. Our results show that oxygen reduction activity at low overpotentials it determined by the ionic liquids’ influence on the *OH binding energy on the active sites, while oxygen solubility and diffusivity controls transport at high overpotentials. Finally, using nitrogen physisorption, we have demonstrated that the distribution of the ionic liquids on the catalyst is inhomogeneous, and depends on the nature of the ionic liquid used.
Recommended Literature
- [1] Volumetric measurements by image segmentation on centrifugal microfluidic platforms in motion†
- [2] A supramolecular ensemble of a PBI derivative and Cu2O NPs: potential photocatalysts for the Suzuki and Suzuki type coupling reactions†
- [3] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [4] Proton-conducting electrolyte film of double-decker-shaped polyhedral silsesquioxane containing covalently bonded phosphonic acid groups†
- [5] Ligand-modified synthesis of shape-controllable and highly luminescent CsPbBr3 perovskite nanocrystals under ambient conditions†
- [6] Contents list
- [7] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [8] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [9] Encoded peptide libraries and the discovery of new cell binding ligands†
- [10] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 167750-79-0
-
CAS no.: 1467-16-9
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









